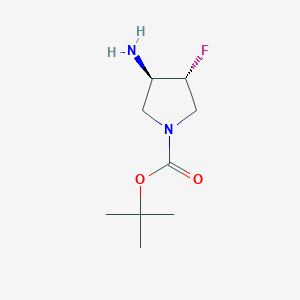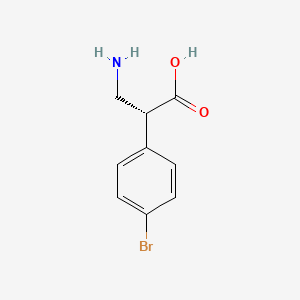
4-Methoxy-2-morpholinoaniline
Descripción general
Descripción
“4-Methoxy-2-morpholinoaniline” is a chemical compound with the molecular formula C11H16N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves the use of palladium on carbon (10%) in tetrahydrofuran . The reaction mixture is stirred under an atmosphere of hydrogen for 12 hours .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring and a benzene ring linked to each other . The compound is characterized by a planar configuration comprising three aromatic rings .
Chemical Reactions Analysis
The electrochemical oxidation of “this compound” in the presence of different nucleophiles has different mechanisms . The oxidation mechanism of “this compound” in the presence of triphenylphosphine, benzoylacetonitrile, and 1,2-dimethyleindole are EC, ECEC, and ECECE respectively .
Physical And Chemical Properties Analysis
The physical form of “this compound” is a sticky oil to solid . It should be stored in a dark place, in an inert atmosphere, at room temperature .
Aplicaciones Científicas De Investigación
Electrochemical Oxidation and Synthesis Applications
- 4-Methoxy-2-morpholinoaniline has been studied for its electrochemical oxidation properties in various pH environments. Research demonstrates its utility in green and environmentally friendly procedures for synthesizing compounds like “4-morpholinoaniline-trimer” using a carbon electrode, indicating its potential in eco-friendly chemical processes (Esmaili & Nematollahi, 2011).
Mechanistic Studies in Electrochemical Reactions
- Studies on the electrochemical oxidation of derivatives of this compound, such as 2,5-diethoxy-4-morpholinoaniline, have helped in understanding the mechanistic aspects of reactions like hydrolysis, hydroxylation, and trimerization. These findings are significant for advancing the knowledge of chemical reaction mechanisms under various conditions (Beiginejad & Nematollahi, 2015).
Pharmaceutical Research and Drug Synthesis
- This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. For instance, it's used in the synthesis of compounds like linezolid, an antibiotic drug, and its derivatives show promising antimicrobial activity. This highlights its role in developing new drugs and therapeutics (Janakiramudu et al., 2017).
Cancer Research and Antitumor Activity
- Compounds like 3′-deamino-3′-[2″(S)-methoxy-4″-morpholinyl]doxorubicin, derived from this compound, have been investigated for their antitumor activity. These compounds exhibit cytotoxic properties against various cancer cell lines, suggesting their potential in cancer treatment and therapy research (Quintieri et al., 2005).
Development of Fluorescent Compounds
- Research into derivatives of this compound, like 2-morpholino pyridine compounds, explores their potential as highly emissive fluorophores in solution and solid state. This has implications for the development of novel fluorescent materials for various applications, including bioimaging and diagnostics (Hagimori et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-2-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-14-9-2-3-10(12)11(8-9)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXRMEMHYIYRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



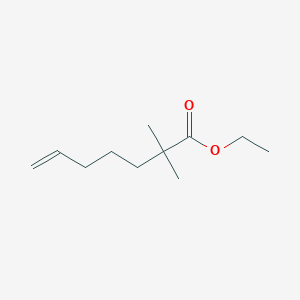
![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B3103444.png)
![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)

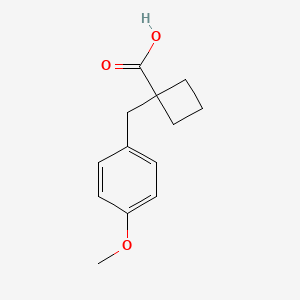
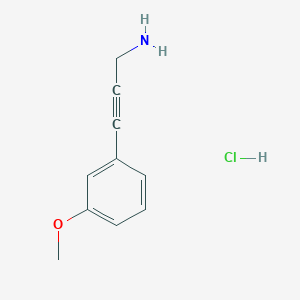

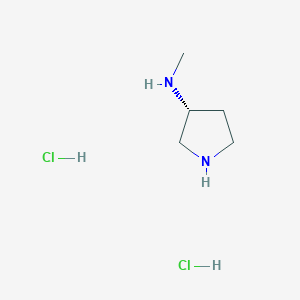
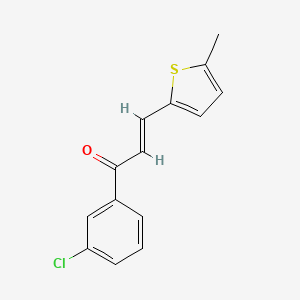
![4-Methoxybenzyl[(R)-glycidyl] ether](/img/structure/B3103488.png)
